molecular formula C3H9AsO2 B14644326 Methyl dimethylarsinate CAS No. 53106-49-3

Methyl dimethylarsinate

Cat. No.: B14644326
CAS No.: 53106-49-3
M. Wt: 152.02 g/mol
InChI Key: BORJNLRXLBVCPO-UHFFFAOYSA-N
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Description

Dimethylarsinate (DMA), also known as dimethylarsinic acid, is a methylated organoarsenic compound formed during the metabolic detoxification of inorganic arsenic in humans and other organisms. It is a key intermediate in the arsenic methylation pathway, where inorganic arsenic (As(III) or As(V)) undergoes sequential methylation via arsenic methyltransferases, producing monomethylarsonate (MMA) and finally DMA . DMA is less toxic than inorganic arsenic species, with studies indicating it is approximately 70 times less toxic than arsenite (As(III)) . It is commonly excreted in urine and detected in environmental samples, reflecting both endogenous metabolism and exogenous exposure .

Properties

CAS No.

53106-49-3

Molecular Formula

C3H9AsO2

Molecular Weight

152.02 g/mol

IUPAC Name

dimethylarsoryloxymethane

InChI

InChI=1S/C3H9AsO2/c1-4(2,5)6-3/h1-3H3

InChI Key

BORJNLRXLBVCPO-UHFFFAOYSA-N

Canonical SMILES

CO[As](=O)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl dimethylarsinate can be synthesized through the methylation of arsenite using S-adenosyl-L-methionine as a methyl donor. The reaction involves the enzyme arsenite methyltransferase, which catalyzes the transfer of methyl groups to arsenite, forming methylarsonate and subsequently dimethylarsinate .

Industrial Production Methods: Industrial production of this compound typically involves chemical synthesis methods that optimize the reaction conditions for higher yields. These methods often employ liquid chromatography with an anion exchange column and a nitrate/phosphate mobile phase coupled with inductively coupled plasma-tandem mass spectrometry to analyze and purify the compound .

Chemical Reactions Analysis

Methylation and Demethylation Pathways

Methyl dimethylarsinate is intricately involved in arsenic biogeochemical cycles, with microbial communities playing a central role.

Enzymatic Methylation

  • Arsenite Methyltransferase (AS3MT) Activity :
    Human AS3MT catalyzes the methylation of arsenite [As(III)] to methylarsonite [MAs(III)] and subsequently to dimethylarsinite [DMAs(III)]. The enzyme exhibits higher substrate affinity for MAs(III) (Km0.70.8muMK_m\approx 0.7–0.8\\mu M
    ) than for As(III) (Km1.6muMK_m\approx 1.6\\mu M
    ), making the second methylation step (MAs(III) → DMAs(III)) rate-limiting due to conformational reorientation of the methyl group from SAM-binding sites .

  • Disulfide Bond Cascade :
    A catalytic cycle involving conserved cysteine residues facilitates arsenic reduction and methylation. Thioredoxin reduces disulfide bonds between cysteine pairs (Cys₁₃₂–Cys₁₄₄ in AS3MT), enabling sequential methyl transfers from SAM. The first methylation produces enzyme-bound MAs(V), which is reduced to MAs(III) before the second methylation .

Demethylation via ArsI Dioxygenase

  • C–As Bond Cleavage :
    The arsI gene product in Bacillus sp. MD1 encodes an Fe²⁺-dependent dioxygenase that demethylates MAs(III) to As(III) and formaldehyde/methanol. Structural studies of TcArsI (Thermomonospora curvata) reveal a flexible cysteine-rich loop that binds MAs(III) and positions it for oxidative cleavage .

Reaction StepEnzyme InvolvedProductsKey Cofactors
As(III) → MAs(III)AS3MTMAs(III) + SAHSAM, Cys pairs
MAs(III) → DMAs(III)AS3MTDMAs(III) + SAHSAM, Trx
DMAs(III) → As(III) + CH₂OArsIAs(OH)₃ + CH₂O/CH₃OHFe²⁺

Redox Reactions and Environmental Fate

This compound undergoes redox transformations in both aerobic and anaerobic environments:

Oxidative Methylation

  • In aerobic soils, microbial consortia sequentially oxidize MAs(V) to MAs(III) and demethylate it to As(III). This two-step pathway involves distinct microbial species .

Reductive Detoxification

  • Thioredoxin-mediated reduction of disulfide bonds in AS3MT ensures continuous methylation by regenerating active cysteine thiols .

Photochemical Degradation

  • While direct data on this compound photolysis is limited, analogous organoarsenicals degrade under UV light via radical-mediated pathways, producing inorganic arsenic species .

Toxicological Interactions

This compound’s reactivity contributes to its toxicity:

DNA and Protein Cross-Linking

  • Similar to formaldehyde (a demethylation byproduct), this compound intermediates form Schiff bases with DNA and proteins, leading to cross-links that disrupt cellular function .

Genotoxicity

  • Dimethylarsinic acid (a related compound) induces apoptosis and DNA strand breaks in human cells, with methyl radicals implicated in oxidative damage .

Herbicidal Activity

  • Sodium cacodylate (dimethylarsinate) was a key component of Agent Blue, functioning as a desiccant and soil sterilant .

Buffer in Electron Microscopy

  • Sodium cacodylate’s stability at neutral pH makes it suitable for biological sample fixation, though its use has declined due to toxicity concerns .

Analytical Detection Methods

Advanced techniques are critical for tracking this compound in complex matrices:

MethodDetection LimitKey Challenge
HPLC-ICP-MS0.1 ppbSpeciation of methylated intermediates
XAS SpectroscopyN/AOxidation state determination
Electrochemical1 ppbInterference from thiols

Scientific Research Applications

Methyl dimethylarsinate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl dimethylarsinate involves its interaction with various molecular targets and pathways. The compound is known to be metabolized by arsenite methyltransferase, which facilitates its methylation and subsequent transformation into less toxic forms . This process is crucial for the detoxification of arsenic in biological systems.

Comparison with Similar Compounds

Chemical Structure and Environmental Presence

Compound Chemical Formula Primary Source Environmental Role
Dimethylarsinate (DMA) C₂H₇AsO₂ Metabolic product of inorganic arsenic Dominant urinary metabolite; found in soil and water
Monomethylarsonate (MMA) CH₃AsO₃H₂ Intermediate in arsenic methylation Less abundant in urine; detected in rice and groundwater
Trimethylarsine Oxide (TMAO) C₃H₉AsO Further methylation of DMA Rare in humans; found in marine organisms
Arsenobetaine (AB) C₅H₁₁AsO₂ Marine organisms (e.g., seafood) Non-toxic; major dietary arsenic source
Arsenite (As(III)) AsO₃³⁻ Natural minerals, industrial processes Highly toxic; predominant in reducing environments

Key Insights :

  • DMA and MMA are critical biomarkers for arsenic exposure, while arsenobetaine is a benign dietary form .
  • TMAO is less common in humans but significant in marine biogeochemical cycles .

Metabolic Pathways and Excretion

DMA is the terminal metabolite in the human arsenic methylation pathway, excreted more rapidly than MMA or inorganic arsenic. A seminal study by Buchet et al. (1981) compared urinary excretion after single oral doses of sodium arsenite (As(III)), MMA, and DMA in humans:

  • DMA : 65–75% excreted within 48 hours.
  • MMA : 30–40% excreted in the same period.
  • Inorganic arsenic (As(III)): Only 15–25% excreted, with the remainder retained or metabolized .

Mechanistic Notes:

  • DMA’s rapid excretion is attributed to its lower affinity for cellular retention compared to MMA and As(III) .
  • Genetic polymorphisms in arsenic methyltransferases influence individual variation in DMA formation .

Toxicity Profile

Compound Cytotoxicity (IC₅₀)* Acute Toxicity (LD₅₀ in rodents) Human Health Risk
Dimethylarsinate (DMA) ~100 µM 1,200–2,600 mg/kg (oral) Associated with bladder/lung cancer at high chronic doses
Monomethylarsonate (MMA) ~50 µM 800–1,500 mg/kg (oral) Higher retention linked to diabetes risk
Arsenite (As(III)) ~10 µM 15–30 mg/kg (oral) Carcinogenic; disrupts cellular enzymes
Arsenobetaine (AB) >1,000 µM Non-toxic No known toxicity

IC₅₀ values from *in vitro cytotoxicity assays using Nicotiana pollen tubes .
Key Findings :

  • DMA is significantly less cytotoxic than MMA or As(III) but may still contribute to chronic toxicity at elevated levels .

Environmental Behavior and Transformation

  • Soil Systems: DMA in soil generates dimethylarsine gas (CH₃)₂AsH under reducing conditions, though at lower rates than arsine (AsH₃) from inorganic arsenic .
  • Aquatic Systems: DMA is stable in water but can be photodegraded or metabolized by algae into complex arsenosugars and arsenolipids .
  • Human Exposure: Seafood-derived DMA (e.g., from arsenosugars) is less toxic than DMA formed endogenously from inorganic arsenic .

Analytical Detection and Stability

  • HPLC/ICP-MS: Preferred method for differentiating DMA from MMA, As(III), and arsenobetaine in urine and environmental samples .
  • Stability : DMA remains stable in urine and deionized water for 24 hours under refrigeration, unlike MMA, which degrades faster .

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